Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate
Description
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and azepine ring system. The azepine ring, a seven-membered saturated structure, is substituted with a methyl carboxylate group at position 7 and an isopropyl group at position 3.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 3-propan-2-yl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-8-14-12-5-4-10(13(16)17-3)6-7-15(11)12/h8-10H,4-7H2,1-3H3 |
InChI Key |
SSDRXKKYXQNHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C2N1CCC(CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable azepine derivative with an imidazole precursor can yield the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis. Techniques like continuous flow chemistry can also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Features a saturated 7-membered azepine ring fused with an imidazole. The azepine ring’s flexibility may enhance receptor binding compared to rigid aromatic systems .
- Imidazobenzimidazoles (e.g., 9H-imidazo[1,2-a]benzimidazoles) : Contain a fused benzimidazole system (aromatic six-membered benzene + five-membered imidazole), offering planar rigidity suited for π-π interactions in biological targets .
- Ganaplacide (imidazo[1,2-a]pyrazine) : A pyrazine-based core with antimalarial activity; the larger nitrogen-rich ring may influence redox properties and target specificity .
Substituent Analysis
Pharmacological and Functional Comparisons
Intraocular Pressure (IOP) Modulation
- Imidazobenzimidazoles: Demonstrated IOP-lowering effects in ocular normotensive rats at concentrations of 0.1–0.4%. Activity correlates with pharmacophore features like hydrogen bond donors and hydrophobic regions .
- Target Compound : The azepine ring’s flexibility and methyl carboxylate may mimic these pharmacophores, but the absence of aromaticity could reduce binding affinity compared to benzimidazoles .
Antimalarial Activity
- Ganaplacide: Contains a fluorine-substituted anilino group and imidazo[1,2-a]pyrazine core, targeting malaria parasites.
Computational and Pharmacophore Insights
- Neural Network Models () : Highlight the importance of hydrogen bond acceptors (e.g., carboxylate oxygen) and hydrophobic groups (e.g., isopropyl) in IOP-lowering activity. The target compound aligns partially with these features .
Biological Activity
Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 258.32 g/mol
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticonvulsant Activity : Studies have shown that this compound can modulate neurotransmitter systems, particularly GABAergic pathways. This modulation is crucial for its anticonvulsant effects, making it a candidate for treating seizure disorders .
- Antitumor Properties : Preliminary investigations suggest that the compound may inhibit tumor cell proliferation. Its mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential applications in treating inflammatory diseases .
Case Studies
-
Anticonvulsant Efficacy :
- A study conducted on animal models highlighted that doses of this compound significantly reduced the frequency of seizures induced by pentylenetetrazole (PTZ) compared to control groups.
- Antitumor Activity :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
